1-Octadecylpyridinium chloride
Description
Contextual Significance of Pyridinium-Based Quaternary Ammonium (B1175870) Compounds
Pyridinium-based quaternary ammonium compounds (QACs) represent a significant class of organic salts with broad applications in both industrial and academic research. jst.go.jpnih.gov These compounds are structurally defined by a positively charged nitrogen atom within a pyridine (B92270) ring, which is an unsaturated six-membered heterocycle. jst.go.jp The quaternization of the nitrogen atom with an alkyl group results in a cationic head, which is complemented by a (typically long) hydrophobic alkyl chain. This amphiphilic nature classifies them as cationic surfactants. jst.go.jpresearchgate.net
Initially recognized primarily for their potent germicidal properties, the applications for pyridinium (B92312) salts have expanded considerably through targeted research and structural modification. jst.go.jpsemanticscholar.org Their fundamental mechanism of antimicrobial action involves interaction with and disruption of the negatively charged cell membranes of microorganisms. nih.gov The key factors that control their activity include the hydrophobicity conferred by the alkyl chain, the surface activity of the molecule, and the electron density of the quaternary nitrogen atom. nih.gov Beyond their antimicrobial use, pyridinium salts are investigated as catalysts, corrosion inhibitors, and agents in material science and drug delivery. jst.go.jpresearchgate.net
Research Landscape and Broader Implications of 1-Octadecylpyridinium Chloride
This compound, also known as stearylpyridinium chloride, is a member of the N-alkyl pyridinium salt family distinguished by its long 18-carbon alkyl chain. usp.org Its synthesis, like other similar QACs, generally involves the quaternization of pyridine with the corresponding alkyl halide, in this case, an octadecyl halide. researchgate.net The preparation of these long-chain pyridinium salts, particularly those with C18-C20 alkyl chains, can present challenges in purification compared to their shorter-chain counterparts. nih.gov
The research landscape for this compound is notable in that it is less extensively characterized than its shorter-chain analogues, such as dodecylpyridinium chloride (C12) and cetylpyridinium (B1207926) chloride (C16). nih.gov The length of the N-alkyl substituent is a critical determinant of the physicochemical properties of pyridinium-based ionic liquids. researchgate.netresearchgate.net Studies on antimicrobial efficacy often show a peak performance for alkyl chains between 12 and 16 carbons. nih.gov
Specific research into the surface properties of this compound has revealed unique behaviors. A 1999 study systematically determining the surface tension of various alkylpyridinium chlorides noted that long-chain surfactants, and specifically octadecylpyridinium chloride, exhibit unusual characteristics likely attributable to slow transport processes when reaching equilibrium at interfaces. nih.gov This suggests that its long hydrophobic chain significantly influences its molecular dynamics and aggregation behavior in solution, a key area for ongoing scholarly investigation. nih.gov Its distinct properties make it a subject of interest for applications where very high hydrophobicity is required, such as in the formation of specific types of micelles or for interaction with non-polar surfaces.
Scope and Research Objectives for Comprehensive Scholarly Inquiry
This article provides a focused examination of this compound within the context of contemporary chemical science. The primary objective is to delineate its scientific importance by first establishing the foundational role of pyridinium-based quaternary ammonium compounds. The inquiry then narrows to the specific research findings related to this compound, emphasizing how its long alkyl chain imparts distinct physicochemical properties compared to more commonly studied shorter-chain analogues. The scope is strictly confined to its chemical nature, synthesis, and research applications, fostering a scholarly understanding of its place in materials and surfactant science. This review highlights the current state of knowledge and underscores the need for further investigation into its unique surface and transport phenomena.
Properties
IUPAC Name |
1-octadecylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDJWDHXZBNQNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953622 | |
| Record name | 1-Octadecylpyridin-1-ium chloride | |
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Molecular Weight |
368.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3165-81-9 | |
| Record name | Octadecylpyridinium chloride | |
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| Record name | 1-Octadecylpyridinium chloride | |
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| Record name | 3165-81-9 | |
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| Record name | 1-Octadecylpyridin-1-ium chloride | |
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| Record name | 1-octadecylpyridinium chloride | |
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Synthetic Methodologies for 1 Octadecylpyridinium Chloride and Its Analogues
Established Synthetic Pathways via N-Alkylation of Pyridine (B92270)
The quaternization of the nitrogen atom in the pyridine ring through reaction with an alkyl halide is the most fundamental approach for synthesizing 1-alkylpyridinium salts. researchgate.net This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of an alkylating agent, such as 1-chlorooctadecane (B165108) or 1-bromooctadecane.
A universal method for preparing a series of N-alkylpyridinium bromides involves refluxing pyridine with the corresponding 1-bromoalkane in an ethanol (B145695) solvent. hyomen.org The resulting crude product is then purified, typically through crystallization. hyomen.org
Scheme 1: General N-Alkylation of Pyridine
The efficiency of the N-alkylation reaction is highly dependent on several factors, including the choice of solvent, reaction time, temperature, and the nature of the leaving group on the alkylating agent. Research has shown that yields can be significantly influenced by the length of the alkyl chain. For instance, in the synthesis of N-alkylpyridinium bromides via a 40-hour reflux in ethanol, the yield for the C18 analogue (1-octadecylpyridinium bromide) reached 95%, whereas the C8 analogue yielded only 13% under similar conditions. hyomen.org
The selection of solvent can also play a role, although its impact varies. In the synthesis of certain pyridinium-4-aldoxime salts, no significant difference in yield was observed when using either ethanol or acetonitrile (B52724) as the reaction medium. Current time information in Bangalore, IN. For the preparation of some gemini (B1671429) pyridinium (B92312) surfactants, the use of long-chain alkyl triflates (trifluoromethanesulfonates) as alkylating agents has been particularly effective, overcoming steric hindrance and leading to higher synthetic yields compared to other agents. nih.govresearchgate.net
Table 1: Effect of Alkyl Chain Length on the Yield of N-Alkylpyridinium Bromides Synthesis via reflux of pyridine and 1-bromoalkane in ethanol for 40 hours.
| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) |
| N-Octylpyridinium bromide | C8 | 13 | 28–30 |
| N-Dodecylpyridinium bromide | C12 | 82 | 73–75 |
| N-Hexadecylpyridinium bromide | C16 | 99 | 63 |
| N-Octadecylpyridinium bromide | C18 | 95 | 65–67 |
| N-Eicosylpyridinium bromide | C20 | 79 | 73–75 |
| Data sourced from Molecules 2010, 15, 1968-1975. hyomen.org |
Structural modifications of alkylpyridinium salts can be achieved by derivatizing the pyridine ring prior to or after N-alkylation. This strategy allows for the introduction of various functional groups to tune the molecule's properties.
One approach is to use a pre-functionalized pyridine ring in the N-alkylation reaction. For example, pyridinium-4-aldoxime salts are synthesized by N-alkylating pyridine-4-aldoxime, introducing an oxime group at the C4 position. Current time information in Bangalore, IN. Similarly, functionalized surfactants based on 3-pyridine boronic acid have been prepared through N-alkylation, creating systems with potential catalytic activity. acs.org
Another key strategy involves the N-acylation of pyridine to form N-acylpyridinium salts. researchgate.net These intermediates are highly activated towards nucleophilic attack, enabling a range of subsequent functionalization reactions to create complex, substituted piperidine (B6355638) systems. researchgate.net
Advanced Synthetic Approaches for Functionalized Pyridinium Systems
Beyond simple alkylation, more complex synthetic routes have been devised to create functionalized pyridinium derivatives, including those with ester or amide linkages, and dimeric "gemini" surfactants. These advanced structures often exhibit unique self-assembly and performance characteristics.
Ester-functionalized pyridinium salts are synthesized to enhance properties like biodegradability. A common route involves a two-step process: first, the synthesis of a long-chain alkyl chloroacetate (B1199739), followed by the quaternization of pyridine with this ester-containing alkylating agent. biointerfaceresearch.com
For instance, 1-(2-(dodecyloxy)-2-oxoethyl)pyridin-1-ium chloride is prepared by reacting pyridine with dodecyl chloroacetate at elevated temperatures. researchgate.netbiointerfaceresearch.com The alkyl chloroacetate precursor is itself synthesized by reacting the corresponding long-chain alcohol (e.g., 1-dodecanol) with chloroacetyl chloride. biointerfaceresearch.com
Scheme 2: Synthesis of an Ester-Functionalized Pyridinium Salt
A general scheme for the synthesis of ester-functionalized pyridinium salts. biointerfaceresearch.com
Another approach has been used to create ester-based gemini surfactants, where renewable fatty acids are first esterified with halogenated alcohols. The resulting ester is then reacted with a dipyridine spacer, such as 4,4′-trimethylenedipyridine, to form the final dimeric surfactant. researchgate.net
Gemini surfactants consist of two amphiphilic moieties connected by a spacer. Amide-linked alkylpyridinium gemini surfactants (ALAPGS) incorporate amide groups into their structure, often within the spacer. The synthesis of these complex molecules has been reported, yielding compounds like 3,3′-(propanediamide)bis(1-n-octadecylpyridinium) dibromide. acs.org While the specific synthetic details often refer to previously established protocols, the general structure involves two N-alkylpyridinium headgroups linked by a diamide (B1670390) spacer. acs.orgscilit.com The synthesis and characterization of these amide-linked gemini have been a subject of recent research, focusing on their self-assembly and application as, for example, corrosion inhibitors. acs.orgnih.gov
Purity Assessment Techniques in Synthetic Research
The confirmation of structure and assessment of purity are critical steps in the synthesis of 1-octadecylpyridinium chloride and its analogues. A suite of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. 1H-NMR is used to confirm the presence and integration of protons on the pyridine ring, the alkyl chain, and any functional groups. hyomen.orgCurrent time information in Bangalore, IN. 13C-NMR provides information on the carbon skeleton of the molecule. acs.org Advanced 2D-NMR techniques like COSY are also used for detailed structural elucidation. researchgate.net
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. researchgate.net
Chromatographic methods are essential for monitoring reaction progress and assessing final purity. Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring. hyomen.org High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, and it has been successfully used to distinguish between different homologues in a series of prepared pyridinium salts. hyomen.orgCurrent time information in Bangalore, IN.
Other Techniques:
Melting Point Analysis: The melting point of a crystalline solid is a useful indicator of purity. hyomen.org
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., ester C=O, amide N-H). researchgate.net
Conductivity Measurements: For surfactant molecules, measuring the electrical conductivity of their solutions at different concentrations is a common method to determine properties like the critical micelle concentration (CMC), which serves to characterize the synthesized product. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized this compound and for distinguishing between different N-alkylpyridinium analogues. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. nih.gov
A typical HPLC method utilizes a cyano (CN) or C18 stationary phase column. nih.govmmsl.cznih.gov The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, like acetonitrile, and an aqueous buffer solution. researchgate.netmmsl.cz A common mobile phase composition is a mixture of acetonitrile and a 0.1 M sodium acetate (B1210297) solution, with the pH adjusted to 5.0 using acetic acid. mmsl.cz
Detection is typically performed using a UV detector, as the pyridinium ring exhibits strong absorbance at specific wavelengths, commonly around 257 nm. researchgate.netmmsl.cz The retention time of the compounds on the column is influenced by the length of the N-alkyl chain; as the chain length increases, the hydrophobicity of the molecule increases, leading to longer retention times in a reversed-phase system. nih.gov This allows for the effective separation and identification of a homologous series of N-alkylpyridinium salts. nih.govmdpi.com
The table below shows representative HPLC retention times for a series of N-alkylpyridinium salts, demonstrating the effect of alkyl chain length on elution.
| Compound | Alkyl Chain Length | Retention Time (min) |
|---|---|---|
| N-Octylpyridinium salt | C8 | 2.9 |
| N-Dodecylpyridinium salt | C12 | 4.2 |
| N-Hexadecylpyridinium salt | C16 | 8.1 |
| N-Octadecylpyridinium salt | C18 | 12.5 |
| N-Eicosylpyridinium salt | C20 | 19.8 |
Data adapted from studies on homologous series of N-alkylpyridinium salts. nih.gov
Spectroscopic Validation of Synthesized Architectures
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound after synthesis. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum provides a clear fingerprint of the molecule. The protons on the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen atom and the aromaticity, causing their signals to appear far downfield, typically in the range of 8.0-9.5 ppm. mdpi.com The two protons ortho to the nitrogen are the most deshielded. The methylene (B1212753) protons (-CH₂-) directly attached to the pyridinium nitrogen also experience this deshielding effect and appear as a triplet around 4.5-5.0 ppm. researchgate.net The long polymethylene chain of the octadecyl group produces a large, complex signal in the aliphatic region (around 1.2-1.4 ppm), while the terminal methyl group (-CH₃) appears as a triplet at approximately 0.8-0.9 ppm. researchgate.net
¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the pyridinium ring resonate at downfield shifts (e.g., ~145-150 ppm) due to their electron-deficient nature. nih.govacs.org The carbon of the methylene group attached to the nitrogen appears around 60-65 ppm. The carbons of the long alkyl chain are observed in the typical aliphatic region of 14-32 ppm, with the terminal methyl carbon appearing at the most upfield position (~14 ppm). ucla.edu
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups. Characteristic absorption bands for this compound include C-H stretching vibrations from the long alkyl chain (around 2850-2950 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and vibrations corresponding to the C=C and C=N bonds of the pyridinium ring (around 1450-1650 cm⁻¹). mdpi.comnih.gov A CH₂ rocking vibration may also be observed around 720 cm⁻¹. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cation. Using a technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent peak corresponding to the 1-octadecylpyridinium cation ([C₂₃H₄₂N]⁺). The expected mass-to-charge ratio (m/z) for this cation would be approximately 332.33, confirming the successful attachment of the octadecyl chain to the pyridine ring.
The table below summarizes the expected spectroscopic data for this compound.
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Pyridinium Protons (ortho, meta, para) | δ 8.0 - 9.5 ppm |
| α-Methylene Protons (-N⁺-CH₂-) | δ 4.5 - 5.0 ppm (triplet) | |
| Alkyl Chain Protons (-(CH₂)₁₆-) | δ 1.2 - 1.4 ppm (multiplet) | |
| Terminal Methyl Protons (-CH₃) | δ 0.8 - 0.9 ppm (triplet) | |
| ¹³C NMR | Pyridinium Carbons | δ 145 - 150 ppm |
| α-Methylene Carbon (-N⁺-CH₂-) | δ 60 - 65 ppm | |
| Alkyl Chain Carbons | δ 14 - 32 ppm | |
| IR | Alkyl C-H Stretch | ~2850 - 2950 cm⁻¹ |
| Pyridinium Ring C=C, C=N Stretch | ~1450 - 1650 cm⁻¹ | |
| CH₂ Rocking | ~720 cm⁻¹ | |
| MS (ESI+) | Cation [C₂₃H₄₂N]⁺ | m/z ≈ 332.33 |
Molecular Structure Elucidation and Advanced Characterization in Research
Spectroscopic Analysis for Structural Conformation
Spectroscopic methods are indispensable tools for confirming the chemical identity and structure of molecules. By interacting with electromagnetic radiation, different parts of a molecule provide a unique fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to assign the specific chemical environment of each atom.
In the ¹H NMR spectrum of N-alkylpyridinium halides, the protons on the pyridinium (B92312) ring are deshielded due to the positive charge on the nitrogen atom and the aromatic ring current, causing them to appear at higher chemical shifts (downfield) compared to a non-substituted pyridine (B92270) ring. The protons of the long octadecyl chain exhibit characteristic signals for methyl (CH₃) and methylene (B1212753) (CH₂) groups.
A study on a series of N-alkylpyridinium bromides, including an octadecyl derivative, provides valuable insight into the expected chemical shifts for 1-octadecylpyridinium chloride. The chemical shifts for the pyridinium protons are typically observed in the range of 8.1 to 9.2 ppm. The α-methylene protons (the CH₂ group directly attached to the pyridinium nitrogen) are also significantly deshielded and appear around 4.6 ppm. The bulk of the methylene groups of the octadecyl chain resonate as a broad multiplet around 1.2-1.4 ppm, while the terminal methyl group appears at approximately 0.8-0.9 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Pyridinium Protons (ortho, meta, para) | 8.1 - 9.2 |
| α-Methylene Protons (-N-CH₂-) | ~4.6 |
| Methylene Protons of Alkyl Chain (-(CH₂)₁₆-) | ~1.2 - 1.4 |
| Terminal Methyl Protons (-CH₃) | ~0.8 - 0.9 |
Note: This is an interactive table. Specific values can vary slightly based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atoms of the pyridinium ring are found in the aromatic region of the spectrum, typically between 128 and 146 ppm. The α-carbon of the alkyl chain is shifted downfield due to its attachment to the positively charged nitrogen atom. The remaining carbons of the octadecyl chain appear in the aliphatic region. Data for the closely related cetylpyridinium (B1207926) chloride (hexadecylpyridinium chloride) can be used as a reference.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Pyridinium Carbons | 128 - 146 |
| α-Methylene Carbon (-N-CH₂-) | ~62 |
| Methylene Carbons of Alkyl Chain | 22 - 32 |
| Terminal Methyl Carbon (-CH₃) | ~14 |
Note: This is an interactive table. Specific values can vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the long alkyl chain will be confirmed by strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹. The aromatic pyridinium ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations in the 1485-1640 cm⁻¹ region. researchgate.net The bending vibrations for the methylene groups of the alkyl chain are also expected to be present.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |
| C-H Stretching (Alkyl) | 2850 - 2960 | Octadecyl Chain |
| C-H Stretching (Aromatic) | > 3000 | Pyridinium Ring |
| C=C and C=N Stretching | 1485 - 1640 | Pyridinium Ring |
| CH₂ Bending | ~1465 | Octadecyl Chain |
Note: This is an interactive table. The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid or in solution).
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the mass spectrum of this compound, the molecular ion peak would correspond to the cation, [C₂₃H₄₂N]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed in the full mass spectrum of the salt. chemguide.co.uk
The fragmentation of the 1-octadecylpyridinium cation is expected to be dominated by the cleavage of the long alkyl chain. A series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups) would be a characteristic feature. libretexts.org The most stable fragment is often the tropylium (B1234903) ion (C₇H₇⁺) if rearrangement of the pyridine ring occurs, or the pyridinium cation itself.
Morphological and Interfacial Characterization at the Molecular Level
Beyond the individual molecule, understanding how this compound molecules arrange themselves on a surface is critical for many of its applications. Advanced microscopy techniques provide a window into this nanoscale world.
Atomic Force Microscopy (AFM) for Surface Topography Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. It is an ideal tool for studying the morphology of thin films and self-assembled monolayers of surfactants like this compound.
When deposited on a substrate, this compound can form various surface structures depending on the deposition method, solvent, and substrate properties. AFM can reveal details about the formation of monolayers or bilayers, the packing density of the molecules, and the presence of any defects or domains within the film. sci-hub.se The technique can also be used to measure the thickness of these layers and their roughness, providing quantitative data on the surface characteristics.
Scanning Electron Microscopy (SEM) for Material Surface Analysis
For this compound, SEM can be used to visualize the crystal habit of the solid material, revealing the shape and size distribution of its crystals. scirp.org In studies where this surfactant is used to template the formation of other materials, SEM is crucial for observing the resulting morphology, such as the formation of mesoporous structures. The technique can provide valuable information on how the surfactant molecules direct the growth and assembly of other components at a larger scale.
Physicochemical Principles and Interfacial Phenomena Research
Surfactant Behavior and Micellization Thermodynamics
As an amphiphilic molecule, 1-octadecylpyridinium chloride consists of a long hydrophobic octadecyl tail and a hydrophilic pyridinium (B92312) head group. This dual nature drives its self-assembly in aqueous solutions to form micelles, a process central to its functionality as a surfactant. The thermodynamics of this micellization process, including the critical micelle concentration (CMC), are crucial parameters for understanding and predicting its behavior.
Critical Micelle Concentration (CMC) Determination Methodologies
The critical micelle concentration (CMC) is a fundamental property of a surfactant solution, representing the concentration at which surfactant molecules begin to aggregate and form micelles. mdpi.com The determination of the CMC for this compound can be accomplished through various experimental techniques. Each method relies on detecting a distinct change in a physical property of the solution as a function of surfactant concentration. mdpi.com
Commonly employed methodologies include:
Surface Tension Measurement: This is a widely used technique where the surface tension of the surfactant solution is measured at different concentrations. ekb.eggovinfo.gov Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. philadelphia.edu.jo Once the interface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. philadelphia.edu.jo The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration. ekb.eg The pendant drop technique is one such method used for these measurements. nih.gov
Conductivity Measurement: This method is particularly suitable for ionic surfactants like this compound. umcs.pl The conductivity of the solution changes with the formation of micelles. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged surfactant monomers. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions. umcs.plrug.nl The break in the conductivity versus concentration plot indicates the CMC.
Spectroscopic Methods: Techniques such as fluorescence and UV-Vis spectroscopy can be utilized, often with the aid of a probe molecule whose spectral properties are sensitive to the microenvironment. nih.gov Changes in the emission or absorption spectra of the probe upon partitioning into the hydrophobic micellar core can be used to determine the CMC. More advanced techniques like Resonance Rayleigh Scattering (RRS) can determine the CMC without the need for a probe by analyzing the scattering signal of the surfactant solution itself. nih.gov
The choice of method can sometimes influence the determined CMC value, and therefore, it is often advisable to use multiple techniques for accurate determination. mdpi.com
Surface and Interfacial Tension Measurements at Various Interfaces
This compound, as a surface-active agent, significantly reduces the surface tension of water and the interfacial tension between two immiscible phases, such as water and oil. philadelphia.edu.joslideshare.net The extent of this reduction is a measure of the surfactant's efficiency.
Measurements of surface and interfacial tension are critical for understanding the adsorption and orientation of this compound molecules at interfaces. mpg.de Techniques like the du Noüy ring method, drop weight method, and capillary rise method are commonly employed for these measurements. slideshare.net The pendant drop and spinning drop methods are also utilized, especially for measuring low interfacial tensions. nih.govmdpi.com
Studies have shown that the effectiveness of this compound in reducing interfacial tension can be influenced by factors such as the nature of the oil phase, the presence of electrolytes (salinity), and temperature. researchgate.netresearchgate.net For instance, in some systems, the presence of salts can enhance the surfactant's ability to lower interfacial tension. researchgate.net
The data obtained from these measurements can be used to construct surface pressure-area isotherms, which provide valuable information about the packing and orientation of the surfactant molecules at the interface.
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | 0.2 micromole | firp-ula.org |
Investigation of Micellar Aggregation and Microstructure Formation
Above the critical micelle concentration, this compound molecules aggregate to form various microstructures, most commonly spherical or spherocylindrical micelles. researchgate.net The aggregation behavior is a dynamic equilibrium process influenced by factors such as surfactant concentration, temperature, and the presence of additives. scribd.com
The aggregation number, which is the average number of surfactant molecules in a micelle, and the shape of the micelles can be investigated using techniques such as small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), and light scattering. These methods provide insights into the size, shape, and internal structure of the aggregates. The aggregation number is influenced by the length of the alkyl chain; a longer chain generally leads to a larger aggregation number. ekb.eg
Adsorption Mechanisms at Diverse Material Interfaces
The adsorption of this compound onto solid surfaces is a critical aspect of its application in various industrial processes. The mechanism of adsorption can vary significantly depending on the nature of the substrate, the solution conditions, and the concentration of the surfactant. researchgate.net
Electrochemical Adsorption Studies of this compound
Electrochemical methods provide a powerful means to study the adsorption of ionic surfactants like this compound on conductive surfaces. Techniques such as cyclic voltammetry, electrochemical impedance spectroscopy (EIS), and open circuit potential (OCP) measurements can be used to monitor the formation and properties of the adsorbed surfactant film. acs.org
These studies can reveal information about the kinetics of adsorption, the structure of the adsorbed layer, and its influence on the electrochemical behavior of the substrate. For instance, the adsorption of this compound on a metal surface can inhibit corrosion by forming a protective barrier film. mdpi.com The stability and effectiveness of this film can be assessed by monitoring changes in corrosion potential and current density.
Research has shown that the adsorption of similar pyridinium-based ionic liquids on steel surfaces can be a stable process, with the inhibition efficiency increasing with immersion time, indicating a strong and stable adsorbed film. mdpi.com
Dynamics of Adsorbed Film Formation and Stability
The formation of an adsorbed film of this compound at a solid-liquid interface is a dynamic process. The rate of film formation is influenced by the transport of surfactant monomers from the bulk solution to the surface and the subsequent adsorption process. nih.gov
The stability of the adsorbed film is crucial for its effectiveness in applications such as corrosion inhibition and surface modification. The strength of adsorption and the tendency for desorption can be influenced by factors like the chemical nature of the surface, the presence of competing ions, and changes in the bulk solution environment. mdpi.com
Techniques like atomic force microscopy (AFM) and surface-sensitive infrared spectroscopy can provide molecular-level insights into the structure and stability of the adsorbed film. For instance, synchrotron-sourced FTIR has been used to detect the adsorbed film of a similar surfactant, 1-dodecylpyridinium chloride, on carbon steel, which was not possible with conventional FTIR. rsc.org These studies help in understanding the orientation of the surfactant molecules within the adsorbed layer and their interaction with the substrate.
The stability of the adsorbed film is often linked to the strength of the interaction between the surfactant and the surface. In the case of this compound, the positively charged pyridinium head group can interact strongly with negatively charged surfaces through electrostatic attraction, while the long octadecyl tail can contribute to a stable, well-ordered film through hydrophobic interactions.
Biological Activities and Biocompatibility Research of 1 Octadecylpyridinium Chloride
Antimicrobial Efficacy Investigations
Antibacterial Spectrum and Potency against Multidrug-Resistant Organisms
Research has demonstrated the broad-spectrum antibacterial activity of cetylpyridinium (B1207926) chloride (CPC), a close analog of 1-Octadecylpyridinium chloride, against several multidrug-resistant organisms.
Acinetobacter baumannii : This opportunistic pathogen, known for its multidrug resistance, has been a subject of studies involving CPC. In one study, a nanoemulsion containing 1% (wt/vol) CPC was effective against four isolates of Acinetobacter baumannii in both planktonic and biofilm forms. The study highlighted that the killing of planktonic A. baumannii was primarily attributed to the CPC component of the nanoemulsion. nih.govresearchgate.net Another study on 1-dodecylpyridinium tetrafluoroborate, a related pyridinium (B92312) salt, also showed activity against multidrug-resistant strains of A. baumannii. consensus.app
Staphylococcus aureus : While specific data for this compound is limited, pyridinium salts, in general, have shown activity against Staphylococcus aureus.
Enterococcus faecalis : This bacterium is often associated with persistent root canal infections. Studies have investigated the efficacy of CPC against E. faecalis. One study confirmed a synergistic antibacterial effect when using a low-dose of CPC in combination with silver ions against both planktonic and biofilm forms of E. faecalis. nih.govnih.govresearchgate.net This combination was found to enhance the susceptibility of the bacteria to silver ions. nih.govnih.govresearchgate.net
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial potency. The table below summarizes findings for CPC against E. faecalis.
| Compound Combination | Target Organism | MIC | MBC | FICI | Outcome |
| CPC + Silver Ions | Enterococcus faecalis | Varies | Varies | < 0.5 | Synergistic |
| Fractional Inhibitory Concentration Index; a value of ≤ 0.5 indicates synergy. |
Antifungal Activity Assessment
The antifungal properties of pyridinium compounds have been evaluated, particularly against Candida albicans , a common fungal pathogen. Research has shown that CPC, when incorporated into a nanocarrier, exhibits significant antifungal activity against C. albicans biofilms, reducing the number of cultivable cells. nih.gov The minimum inhibitory concentration (MIC) for both free CPC and the nanocarrier formulation against planktonic Candida species was found to be 0.78 µg/mL. nih.gov
Cellular Mechanisms of Antimicrobial Action
The primary mechanism of antimicrobial action for quaternary ammonium (B1175870) compounds like this compound is the disruption of the microbial cell membrane. patsnap.com As a cationic surfactant, the positively charged pyridinium head group electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids. patsnap.com
The hydrophobic octadecyl tail then penetrates the lipid bilayer, leading to a loss of membrane integrity and increased permeability. patsnap.com This disruption results in the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death. patsnap.com At higher concentrations, these compounds can cause widespread protein aggregation, contributing to their bactericidal effects. researchgate.net For some pyridinium salts, there is also evidence of enzyme inhibition, specifically targeting enzymes involved in the biosynthesis of bacterial fatty acids. consensus.app
Cytotoxicity and Biocompatibility Profiling
In vitro Cytotoxicity Evaluations
The cytotoxicity of cetylpyridinium chloride has been assessed on various cell lines, including fibroblast cells. Studies on murine fibroblasts (NIH-3T3 and L929) have shown that CPC can be cytotoxic, with the effect being dose-dependent. nih.govnih.gov
One study found that CPC at high concentrations led to significant reductions in the viability of human gingival fibroblasts. nih.gov Another investigation on NIH-3T3 mouse fibroblasts determined the EC50 (half-maximal effective concentration) for ATP production inhibition after a 90-minute exposure to be 10 μM, indicating mitochondrial toxicity. nih.govumaine.edu It was also noted that low-micromolar concentrations of CPC inhibit mitochondrial ATP production in both mouse fibroblasts and primary human keratinocytes. umaine.edu
The table below presents cytotoxicity data for CPC on a murine fibroblast cell line.
| Compound | Cell Line | Exposure Time | Cytotoxicity Outcome |
| Cetylpyridinium Chloride | L929 Murine Fibroblasts | 24 - 48 hours | Dose-dependent reduction in cell viability |
| Cetylpyridinium Chloride | NIH-3T3 Mouse Fibroblasts | 90 minutes | EC50 for ATP production inhibition: 10 μM |
Research on Hemolytic Activity and Erythrocyte Membrane Interactions
The hemolytic activity of pyridinium-based compounds, which is their ability to lyse red blood cells (erythrocytes), is a crucial aspect of their biocompatibility. Research on various pyridinium polymers has shown a correlation between the chemical structure, such as the spatial relationship between the positive charge and the alkyl tail, and the resulting hemolytic activity. researchgate.net
Interactions with Biological Macromolecules and Cellular Components
This compound, a cationic surfactant, primarily exerts its biological effects through profound interactions with cellular membranes. Its amphiphilic nature, characterized by a positively charged pyridinium headgroup and a long hydrophobic octadecyl tail, drives its insertion into the lipid bilayers of cell membranes. This integration disrupts the membrane's structural integrity and fluidity, leading to a cascade of detrimental effects on cellular function.
Research on analogous compounds, such as cetylpyridinium chloride (CPC), demonstrates that these molecules displace essential cations like Ca2+ from the membrane surface, further destabilizing it. At lower concentrations, this disruption can impair osmoregulation and homeostasis, resulting in the leakage of small ions and molecules. At higher concentrations, it can lead to the complete disintegration of the membrane and the release of cytoplasmic contents.
While the primary target is the cell membrane, the consequences of this interaction extend to other cellular components. The breakdown of membrane integrity can indirectly lead to damage of proteins and nucleic acids by allowing uncontrolled influx of substances and efflux of vital cellular components. Furthermore, studies on similar quaternary ammonium compounds have shown they can interfere with mitochondrial function, a critical hub of cellular metabolism.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of this compound is not solely a function of its presence but is intricately linked to its specific molecular architecture. Structure-Activity Relationship (SAR) studies, which systematically alter parts of a molecule to observe corresponding changes in biological effect, have been pivotal in understanding the potency of this and related compounds.
Influence of N-Alkyl Chain Length on Biological Potency
The length of the N-alkyl chain is a critical determinant of the biological potency of pyridinium salts. A substantial body of research indicates that the antimicrobial and cytotoxic effects of these compounds are highly dependent on the hydrophobicity conferred by this chain. Generally, as the alkyl chain length increases, the antimicrobial activity also increases, up to an optimal length, after which the activity may plateau or even decrease. This is often attributed to the "cut-off effect," where excessively long chains may hinder the molecule's transport to its site of action or its ability to properly insert into the cell membrane.
For many bacteria, the optimal antimicrobial efficacy for N-alkylpyridinium compounds is observed with chain lengths between 12 and 16 carbons. nih.gov However, the trend of increasing activity with longer chains is still evident. For instance, studies have shown a general decrease in the Minimum Inhibitory Concentration (MIC) values against various bacteria as the alkyl chain length increases from C12 to C16. nih.gov The C18 chain of this compound places it at the longer end of this spectrum, suggesting potent membrane-disrupting capabilities. The phytotoxicity of pyridinium-based ionic liquids has also been shown to increase with the length of the alkyl chain. illinoisstate.edu
| Alkyl Chain Length | MIC (µg/mL) | Reference |
|---|---|---|
| C12 | 8 | nih.gov |
| C14 | 4 | nih.gov |
| C16 | 2 | nih.gov |
Impact of Pyridinium Ring Substitutions and Counterions on Bioactivity
The counterion, while often considered a spectator component, can influence the compound's physical properties, such as solubility and stability, which in turn can affect its biological availability and activity. Studies on pyridinium salts with various counterions (e.g., Cl-, Br-, I-) have shown that the efficiency of these surfactants in destabilizing model membranes can vary. This effect is attributed to differences in the mobility and hydrated radii of the anions, which can modify the surface potential of the model membranes and affect the interaction with the cationic headgroup.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models use molecular descriptors, which are numerical representations of various chemical and physical properties of a molecule, to predict the activity of new or untested compounds.
For N-alkylpyridinium compounds, QSAR studies have been instrumental in elucidating the key structural features that govern their antimicrobial potency. These models have confirmed that hydrophobicity, largely determined by the N-alkyl chain length, is a primary driver of activity. Furthermore, steric factors have been identified as significant influencers of the antimicrobial action of these compounds. nih.gov By analyzing the steric and electronic fields around the molecule, QSAR models like Comparative Molecular Field Analysis (CoMFA) can provide three-dimensional maps that highlight regions where modifications are likely to enhance or decrease biological activity. nih.gov These predictive models are valuable tools in the rational design of new antimicrobial agents with improved efficacy and safety profiles.
| Descriptor Type | Influence on Antimicrobial Activity | Reference |
|---|---|---|
| Hydrophobicity (e.g., ClogP) | Generally, an increase correlates with higher activity up to a certain point. | nih.gov |
| Steric Factors | The size and shape of the molecule significantly impact its ability to interact with the cell membrane. | nih.gov |
| Electronic Properties | The charge distribution on the pyridinium headgroup influences its interaction with the negatively charged cell surface. | nih.gov |
Applications in Advanced Materials Science and Engineering
Corrosion Inhibition Research with 1-Octadecylpyridinium Chloride
This compound, a cationic surfactant, has garnered significant attention in the field of corrosion science for its potential as an effective corrosion inhibitor. Its molecular structure, featuring a long hydrophobic alkyl chain and a positively charged pyridinium (B92312) head group, facilitates its adsorption onto metallic surfaces, forming a protective barrier against corrosive agents.
Efficacy on Carbon Steel and Other Metallic Substrates
Research has demonstrated the effectiveness of pyridinium-based surfactants, such as this compound, in mitigating the corrosion of various metals, most notably carbon steel, in aggressive environments. mdpi.comresearchgate.netnih.gov Carbon steel, while widely used in numerous industries due to its mechanical properties and low cost, is highly susceptible to corrosion, particularly in acidic and chloride-rich media. researchgate.netnepjol.info The presence of this compound in such environments leads to the formation of a protective film on the steel surface, significantly reducing the corrosion rate. mdpi.com
The inhibition efficiency of these compounds is influenced by their concentration, with higher concentrations generally providing better protection up to a critical point. nih.govresearchgate.net The long octadecyl chain enhances the formation of a dense and stable hydrophobic layer, which acts as a physical barrier to prevent the ingress of corrosive species like chloride ions. cu.edu.egbasinc.com Studies on similar long-chain pyridinium salts have shown high inhibition efficiencies, often exceeding 90%, for mild steel in acidic solutions. nepjol.inforesearchgate.net The adsorption of the positively charged pyridinium ring onto the metal surface, which typically carries a negative charge in acidic solutions, further strengthens the protective action. nepjol.info
While carbon steel is a primary focus, the principles of inhibition by this compound can be extended to other metallic substrates such as aluminum and copper alloys, where the formation of a surface-adsorbed inhibitor film can similarly impede corrosion processes. cu.edu.eg
Electrochemical Characterization of Inhibitor Performance (e.g., EIS, PDP, LPR)
The performance of this compound as a corrosion inhibitor is quantitatively assessed using various electrochemical techniques that probe the metal-electrolyte interface.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the protective film formed by the inhibitor. nih.govresearchgate.netnih.gov An EIS measurement involves applying a small amplitude AC voltage over a range of frequencies and measuring the current response. researchgate.net The resulting impedance data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit to model the corrosion process. nih.govyoutube.com An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor indicate the formation of a protective film that hinders the corrosion reactions. nih.gov
Potentiodynamic Polarization (PDP) provides insights into the kinetics of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.govresearchgate.netuliege.be In a PDP experiment, the potential of the metal is scanned and the resulting current is measured. nih.gov The presence of an effective inhibitor like this compound shifts both the anodic and cathodic polarization curves to lower current densities, indicating a mixed-type inhibition mechanism. cu.edu.eg From the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and inhibitor efficiency can be determined. basinc.com A significant decrease in icorr signifies effective corrosion inhibition.
Linear Polarization Resistance (LPR) is a rapid technique for determining the corrosion rate in real-time. corrosionpedia.comalspi.comaxess.energy It involves applying a small DC voltage perturbation (typically ±10 to 20 mV) around the corrosion potential and measuring the resulting current. gamry.comyoutube.com The polarization resistance (Rp), which is the slope of the potential-current curve at the corrosion potential, is inversely proportional to the corrosion rate. alspi.comgamry.com An increase in Rp in the presence of this compound directly corresponds to a decrease in the corrosion rate.
The following table summarizes the key parameters obtained from these electrochemical techniques and their interpretation in the context of corrosion inhibition.
| Electrochemical Technique | Key Parameter(s) | Interpretation in the Presence of an Effective Inhibitor |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases |
| Double-Layer Capacitance (Cdl) | Decreases | |
| Potentiodynamic Polarization (PDP) | Corrosion Current Density (icorr) | Decreases |
| Corrosion Potential (Ecorr) | May shift anodically, cathodically, or remain unchanged | |
| Linear Polarization Resistance (LPR) | Polarization Resistance (Rp) | Increases |
Surface Analytical Techniques for Protective Film Investigation (e.g., XPS)
To understand the mechanism of corrosion inhibition at a molecular level, surface analytical techniques are employed to characterize the protective film formed by this compound on the metal surface.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a surface. researchgate.netmanchester.ac.ukresearchgate.netyoutube.com By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present in the inhibitor film and their bonding environment. researchgate.netyoutube.com For instance, XPS analysis can confirm the presence of nitrogen from the pyridinium ring and carbon from the octadecyl chain on the metal surface. Furthermore, high-resolution spectra of elements like iron, oxygen, and nitrogen can reveal the nature of the chemical bonds formed between the inhibitor molecules and the metal substrate, providing direct evidence of adsorption and film formation. researchgate.netnih.gov This information is crucial for elucidating the inhibition mechanism, whether it involves physisorption, chemisorption, or a combination of both.
Theoretical Models for Adsorption Behavior in Corrosion Mitigation
The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its adsorption onto the metal surface. Adsorption isotherms are mathematical models that describe the relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface at a constant temperature. researchgate.netutah.edunih.gov
The Langmuir adsorption isotherm is one of the most commonly used models in corrosion studies. oxfordreference.comresearchgate.netwikipedia.orgyoutube.com It assumes the formation of a monolayer of inhibitor molecules on a homogeneous surface, with no interaction between the adsorbed molecules. oxfordreference.comwikipedia.org The model relates the surface coverage (θ) to the inhibitor concentration (C) through the following equation:
C/θ = 1/K_ads + C
where K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm. researchgate.net The value of K_ads provides insight into the strength of the interaction between the inhibitor and the metal surface.
Other adsorption models, such as the Freundlich and Temkin isotherms, can also be used to describe the adsorption behavior, particularly in cases where the surface is heterogeneous or there are interactions between the adsorbed molecules. nih.govijstr.org By fitting experimental data to these models, it is possible to determine thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°_ads). A negative value of ΔG°_ads indicates the spontaneity of the adsorption process. mdpi.com The magnitude of ΔG°_ads can also help to distinguish between physisorption (typically around -20 kJ/mol) and chemisorption (typically more negative than -40 kJ/mol). mdpi.com
Role in Nanomaterial Synthesis and Stabilization
The unique molecular structure of this compound also makes it a valuable compound in the field of nanotechnology, particularly in the synthesis and stabilization of nanomaterials.
Application as Capping Agents for Metal Nanoparticles (e.g., Silver Nanoparticles)
In the synthesis of metal nanoparticles, such as silver nanoparticles (AgNPs), controlling their size, shape, and stability is crucial for their application. researchgate.net this compound can function as a capping agent , which is a substance that adsorbs onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. researchgate.netnih.gov
The mechanism of capping involves the interaction of the pyridinium head group with the surface of the metal nanoparticle, while the long, hydrophobic octadecyl tail extends into the surrounding medium. This creates a protective layer around the nanoparticle that provides steric hindrance, preventing the particles from coming into close contact and agglomerating. nih.gov The electrostatic repulsion between the positively charged pyridinium head groups adsorbed on adjacent nanoparticles also contributes to their stability in a colloidal suspension.
The use of capping agents like this compound is essential for producing monodisperse nanoparticles with well-defined properties. rsc.org The concentration and chemical nature of the capping agent can influence the final size and shape of the nanoparticles, which in turn determine their optical, catalytic, and antimicrobial properties. rsc.orgresearchgate.net For instance, in the case of silver nanoparticles, the size of the particles significantly affects their characteristic surface plasmon resonance, which is responsible for their unique color and is utilized in various sensing applications. rsc.orgnih.gov The stabilization provided by the capping agent is also critical for the long-term storage and application of the nanoparticle dispersion. mdpi.comresearchgate.net
Development of Advanced Functional Composites and Polymeric Systems
This compound is instrumental in the development of advanced polymer nanocomposites, primarily through its use in the surface modification of inorganic fillers like clays (B1170129). Naturally occurring clays such as montmorillonite (B579905) (MMT) are hydrophilic and thus incompatible with hydrophobic polymer matrices. scispace.com Treating the clay with this compound via an ion-exchange process replaces the inorganic cations (like Na+) in the clay galleries with the large organic pyridinium cations. scispace.commdpi.com
This process, known as organomodification, renders the clay (now termed an "organoclay") hydrophobic and organophilic, making it compatible with the polymer matrix. scispace.com The bulky organic cations also increase the spacing between the clay layers (interlayer or basal spacing), which facilitates the intercalation and exfoliation of the clay platelets within the polymer matrix during processing. scispace.commdpi.com The uniform dispersion of these nanometer-scale clay platelets within the polymer creates a nanocomposite with significantly enhanced properties compared to the virgin polymer or conventional composites. semanticscholar.orgcranfield.ac.uk These enhancements include improved mechanical strength (tensile modulus), higher thermal stability, and better barrier properties. scispace.commdpi.comsemanticscholar.org For instance, incorporating CPC-modified MMT into a poly(vinyl chloride) (PVC) matrix enhances the interlayer spacing of the clay, leading to improved dispersion and properties. mdpi.com Similarly, PEO-based composites show improved mechanical performance when CPC-modified clay is included. scispace.com
Table 2: Application of this compound (as CPC) in Polymer Composites
| Polymer Matrix | Filler/Modifier | Function of CPC | Enhanced Property/Function | Source(s) |
|---|---|---|---|---|
| Poly(vinyl chloride) (PVC) | Montmorillonite (Mt) Clay | Clay surface modifier (ion exchange) | Increased clay interlayer spacing for better dispersion | mdpi.com |
| Poly(ethylene oxide) (PEO) | Montmorillonite (MMT) Clay | Clay surface modifier to create organophilic filler (CPMMT) | Improved mechanical properties (Young's modulus, elongation at break) | scispace.com |
| Epoxy Resin | Montmorillonite (MMT) Clay | Clay surface modifier | Improved mechanical properties (modulus, fracture toughness), Thermal Stability | semanticscholar.orgcranfield.ac.uk |
Environmental Fate, Transport, and Ecotoxicological Research
Environmental Degradation Pathways and Kinetics
The environmental persistence of 1-octadecylpyridinium chloride is governed by its susceptibility to various degradation processes. As a cationic surfactant, its structure, characterized by a positively charged quaternary nitrogen atom within a pyridine (B92270) ring and a long hydrophobic alkyl chain, dictates its behavior and breakdown in the environment.
The biodegradability of this compound, a type of quaternary ammonium (B1175870) compound (QAC), is highly dependent on environmental conditions and the microbial consortia present. Studies on analogous long-chain alkyltrimethylammonium chlorides (ATMACs) have shown variable results depending on the testing methodology. For instance, in a MITI (Ministry of International Trade and Industry of Japan) screening test, C16 and C18 ATMACs, which includes the octadecyl structure, showed 0% biodegradation over 10 days. mst.dk This suggests a resistance to degradation under these specific, stringent test conditions.
However, other studies simulating more realistic environmental systems reveal a greater potential for biodegradation. Research using 14C-labelled C18 ATMAC demonstrated extensive mineralization in river water, with over 60% of the compound converted to 14CO2 after 7 days, and more than 75% after 21 days. mst.dk Similarly, rapid and extensive mineralization was observed in a semi-continuous activated sludge (SCAS) system. mst.dk
Investigations into the biodegradation of other pyridinium (B92312) chlorides in a "river water test" found that only partial degradation occurred when these compounds were the sole source of carbon and energy. nih.gov However, analysis of the intermediate products from this biological oxidation process indicated they were not toxic to the biotest organisms used in the study. nih.gov The rate and extent of biodegradation are significantly influenced by the length of the alkyl chain; one study noted that the biodegradability of various ATMACs decreased as the alkyl chain length increased from C8 to C18. mst.dk
| Test System / Condition | Compound Type | Observation | Source |
|---|---|---|---|
| MITI Test (10 days) | C18 ATMAC | 0% Biodegradation | mst.dk |
| River Water (21 days) | 14C-labelled C18 ATMAC | >75% Mineralization | mst.dk |
| SCAS System | 14C-labelled C18 ATMAC | Rapid and extensive mineralization | mst.dk |
| River Water Test | Pyridinium Chlorides | Partial degradation; non-toxic intermediates | nih.gov |
Abiotic degradation pathways, including photolysis and hydrolysis, contribute to the transformation of chemicals in the aquatic environment. For this compound, these processes are influenced by its chemical structure and its strong tendency to sorb to solids.
Hydrolytic Transformation: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the pyridinium ring and the quaternary ammonium group are generally stable against hydrolysis under typical environmental pH conditions (pH 5-9). While the hydrolysis kinetics for this specific compound are not well-documented in environmental literature, studies on other organic chlorides show that the reaction rates are highly dependent on the molecular structure. researchgate.netnih.gov Given the stability of the core structure, hydrolysis is not considered a primary or rapid degradation pathway for this compound in the environment.
Environmental Partitioning and Mobility Studies
The distribution of this compound in the environment is largely dictated by its partitioning behavior between water, soil, and sediment.
As a cationic surfactant, this compound possesses a permanent positive charge, which causes it to sorb strongly to negatively charged surfaces prevalent in the environment. mst.dkacs.org These surfaces include clay minerals and natural organic matter found in soil and sediment. mst.dkresearchgate.net This strong electrostatic attraction is a primary driver of its environmental partitioning.
The extent of sorption is quantified by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption and low mobility. chemsafetypro.com For cationic surfactants, sorption is so significant that they are expected to be present in many environmental compartments, particularly in sludge, soil, and sediments. mst.dk Studies on the closely related cetylpyridinium (B1207926) chloride (C16) have shown that soil characteristics, especially clay and humus content, have the greatest influence on the amount of surfactant adsorbed. researchgate.net The strong affinity of QACs for solids means that in wastewater treatment systems, a significant portion of the compound is removed from the aqueous phase by adsorption to sludge. nih.gov
The migration potential of a chemical is inversely related to its sorption characteristics. Due to the very strong sorption of this compound to soil and sediment particles, its mobility in both aqueous and terrestrial systems is severely limited. mst.dkchemsafetypro.com
In terrestrial environments, the compound is unlikely to leach significantly through the soil profile into groundwater. chemsafetypro.com Its movement is retarded by interactions with soil components. researchgate.net Any transport that does occur is likely to be associated with the movement of soil or sediment particles themselves during erosion or runoff events, rather than as a dissolved species in water.
In aquatic systems, this compound released into the water column will rapidly partition from the dissolved phase to suspended particulate matter and bottom sediments. mst.dk This process effectively removes the compound from the water, reducing its potential for long-range transport in aqueous systems. The accumulation of QACs in soil and sediment is a known consequence of their widespread use and environmental release, particularly through the application of biosolids from wastewater treatment to agricultural land. nih.govmdpi.com
Ecotoxicological Impact Assessments
This compound and related pyridinium salts exhibit significant toxicity to a range of aquatic organisms. The ecotoxicity is a function of the compound's surfactant properties, which can disrupt cell membranes, and the specific sensitivity of the organism. researchgate.net
Toxicity investigations conducted on several pyridinium chlorides revealed them to be very highly toxic to aquatic life. nih.gov In these studies, the green alga Scenedesmus quadricauda was found to be the most sensitive organism tested, followed by the crustacean Daphnia magna and the fish Lebistes reticulatus. nih.gov The toxicity of these compounds did not appear to be strongly dependent on the specific chemical structure among the pyridinium chlorides tested. nih.gov
Studies on the closely related C16 analog, cetylpyridinium chloride (CPC), provide further insight. CPC was found to be highly toxic to zebrafish (Danio rerio) embryos, with a 120-hour median effective concentration (EC50) of 175.9 µg/L. nih.gov Sublethal effects, including decreased heart rate and altered locomotion, were observed at environmentally relevant concentrations (as low as 4 µg/L). nih.gov CPC also demonstrated high toxicity to embryos of the amphibian Bombina orientalis (EC50 < 1 mg/L) and the fish Cyprinus carpio (EC50 = 0.01 mg/L). researchgate.net The toxicity of QACs is often linked to the induction of oxidative stress. nih.gov
| Organism | Species | Compound | Endpoint | Value | Source |
|---|---|---|---|---|---|
| Alga | Scenedesmus quadricauda | Pyridinium Chlorides | EC50 | Most sensitive organism tested | nih.gov |
| Crustacean | Daphnia magna | Pyridinium Chlorides | EC50 | High Toxicity | nih.gov |
| Fish | Lebistes reticulatus (Guppy) | Pyridinium Chlorides | LC50 | High Toxicity | nih.gov |
| Fish | Danio rerio (Zebrafish) | Cetylpyridinium Chloride (C16) | 120h-EC50 | 175.9 µg/L | nih.gov |
| Fish | Cyprinus carpio (Carp) | Cetylpyridinium Chloride (C16) | EC50 | 0.01 mg/L | researchgate.net |
| Amphibian | Bombina orientalis (Frog) | Cetylpyridinium Chloride (C16) | EC50 (embryo) | < 1 mg/L | researchgate.net |
Effects on Non-Target Organisms in Aquatic Ecosystems
This compound, as a cationic surfactant, can exhibit significant toxicity to a wide range of non-target organisms in aquatic ecosystems. The positive charge on the pyridinium head group interacts with the negatively charged cell membranes of microorganisms, leading to membrane disruption and subsequent toxic effects. researchgate.net Research into the ecotoxicity of pyridinium-based compounds has consistently demonstrated their potential to impact organisms at various trophic levels, including bacteria, algae, crustaceans, and fish. researchgate.netnih.gov
Toxicity investigations conducted on various pyridinium chlorides have shown them to be highly toxic to aquatic life. nih.gov Studies on structurally similar compounds, such as N-dodecylpyridinium chloride (DPC) and N-cetylpyridinium chloride (CPC), provide insight into the potential effects of this compound. For instance, research on the phosphate-accumulating bacterium Acinetobacter junii, a key organism in biological wastewater treatment, revealed that CPC was highly inhibitory to its growth and metabolic function. researchgate.net Algae are often found to be the most sensitive organisms to this class of compounds. nih.gov The release of such biocides into surrounding waters has raised concerns about their environmental impact on marine wildlife, including fish, crustaceans, mollusks, and zooplankton. wa.gov
The toxicity of cationic surfactants is influenced by the length of the alkyl chain, with longer chains often correlating with increased toxicity up to a certain point. The presence of these surfactants in aquatic environments can disrupt the physiological and biochemical activities of organisms, potentially delaying their metabolism and growth. nih.gov
Table 1: Ecotoxicological Data for N-Cetylpyridinium Chloride (CPC), a Structurally Related Cationic Surfactant Data provides an indication of the potential toxicity range for long-chain alkylpyridinium chlorides.
| Test Organism | Endpoint | Effective Concentration (EC50) (mol L⁻¹) | Source |
| Acinetobacter junii (Bacterium) | Growth Inhibition | 4.9 ± 1.3 x 10⁻⁷ | researchgate.net |
| Acinetobacter junii (Bacterium) | P-uptake Rate Inhibition | 7.7 ± 2.9 x 10⁻⁶ | researchgate.net |
Bioaccumulation Potential in Environmental Food Webs
Bioaccumulation is the process by which a substance is absorbed by an organism from its food or the surrounding environment at a rate faster than it can be excreted or metabolized. epa.gov This can lead to the concentration of the substance in the organism's tissues over time. When this occurs across multiple trophic levels, it is known as biomagnification, where concentrations increase in organisms higher up the food chain. epa.gov
The bioaccumulation potential of this compound is not extensively documented in dedicated studies. However, predictive models and data from other pyridinium compounds can offer some insights. Quantitative Structure-Activity Relationship (QSAR) models for some pyridinium derivatives suggest a low potential for bioaccumulation. oecd.org For example, predictions for Pyridinium, 1-(2-phenylethyl)-, chloride, indicate a low bioconcentration factor (BCF). oecd.org The BCF is a measure of a chemical's tendency to concentrate in an aquatic organism from the water.
It is important to note that the bioaccumulation of chemicals like those found in personal care products can be influenced by various environmental factors, including pH, the presence of other surfactants, and suspended solids. researchgate.net While some persistent organic pollutants are known to bioaccumulate significantly in the fatty tissues of organisms, the properties of cationic surfactants like this compound, with a polar head group and a long nonpolar tail, may lead to different environmental distribution and uptake mechanisms. epa.gov
Table 2: Predicted Bioaccumulation Data for Pyridinium, 1-(2-phenylethyl)-, chloride This data for a related pyridinium compound suggests a low bioaccumulation potential based on QSAR modeling.
| Prediction Model | Predicted Value (Log) | Source |
| Log BCF (BCFWIN) | 0.5 | oecd.org |
| Log BCF Max (OASIS) | 0.937 | oecd.org |
Sustainable Design Principles for Reduced Environmental Footprint
The environmental persistence and toxicity of certain surfactants have driven research into sustainable design principles aimed at reducing their ecological footprint. emerald.com For pyridinium-based compounds, a key strategy involves modifying the molecular structure to enhance biodegradability. rsc.org
A significant finding in the design of greener pyridinium ionic liquids is the contrast between the environmental fate of compounds with stable alkyl side chains (like the octadecyl chain in this compound) and those with intentionally incorporated weak linkages, such as ester groups. rsc.orgresearchgate.net
Alkyl Side Chains: Pyridinium compounds with long alkyl side chains tend to show lower levels of biodegradability. rsc.org The stability of the carbon-carbon bonds in the alkyl chain makes them less susceptible to microbial degradation.
Ester-Functionalized Side Chains: In contrast, introducing an ester moiety into the side chain creates a point of vulnerability for enzymatic hydrolysis. This has been shown to result in pyridinium compounds that undergo high levels of biodegradation under aerobic conditions, often classifying them as "readily biodegradable". rsc.orgresearchgate.net
Computational and Theoretical Studies on 1 Octadecylpyridinium Chloride
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the dynamic behavior of 1-octadecylpyridinium chloride in various environments, from its adsorption at interfaces to its self-assembly in bulk solutions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing intricate details of molecular interactions and processes.
The adsorption of this compound at interfaces, such as the air-water or solid-water interface, is fundamental to its function in many applications. MD simulations have been employed to model the adsorption of similar long-chain cationic surfactants, providing valuable insights that are applicable to this compound.
Simulations of the air-water interface reveal that surfactant molecules arrange themselves with the hydrophobic octadecyl tails extending into the air and the hydrophilic pyridinium (B92312) head groups remaining in the water phase. nih.govcas.cz This orientation minimizes the free energy of the system by reducing the unfavorable contact between the hydrophobic tails and water. The presence of the chloride counter-ion at the interface is also a significant factor, with studies on sodium chloride solutions showing that chloride ions can be present at the air-solution interface, influencing the surface potential. nih.gov The use of polarizable force fields in these simulations is crucial for accurately capturing the ion distribution at the interface. nih.gov
At solid-water interfaces, the adsorption behavior is dictated by the nature of the solid surface and the surrounding solution. For instance, MD simulations of polymer adsorption on kaolinite (B1170537) surfaces in saline solutions demonstrate how the presence of ions like sodium chloride can mediate interactions between charged species and the surface. mdpi.com In the context of this compound, the positively charged pyridinium head group would be expected to preferentially adsorb onto negatively charged surfaces through electrostatic interactions. The long octadecyl chain then forms a hydrophobic layer, altering the wetting characteristics of the surface.
Table 1: Key Parameters in MD Simulations of Interfacial Adsorption
| Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters describing the potential energy of the system. | Crucial for accurately representing the interactions of the alkyl chain, pyridinium ring, and counter-ion with the solvent and interface. Polarizable force fields are often necessary for interfaces. |
| Water Model | The model used to simulate water molecules (e.g., SPC/E, TIP3P). | Affects the hydration of the pyridinium head group and counter-ion, and the overall structure of the interface. |
| Simulation Box | The dimensions of the simulated system. | Must be large enough to accommodate the interface and a bulk region to avoid finite-size artifacts. |
| Simulation Time | The duration of the simulation. | Needs to be long enough to allow the system to reach equilibrium and for statistically meaningful data to be collected on adsorption kinetics and equilibrium structure. |
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution spontaneously self-assemble into aggregates called micelles. MD simulations have been instrumental in understanding the formation, structure, and dynamics of micelles formed by long-chain pyridinium surfactants.
While direct simulations of this compound micellization are not extensively reported, studies on the closely related cetylpyridinium (B1207926) chloride (CPC), which has a 16-carbon chain, offer significant insights. All-atom MD simulations of CPC have successfully modeled the formation of micelles, providing details on their size, shape, and the distribution of counter-ions. researchgate.net These simulations show that the hydrophobic cetyl tails form a core, shielded from the aqueous environment, while the pyridinium head groups are exposed at the micelle-water interface. researchgate.net The chloride counter-ions are found to be distributed around the positively charged micellar surface, with a significant number bound to the micelle. researchgate.net
The aggregation number, which is the number of surfactant molecules in a micelle, is a key parameter that can be estimated from simulations. For CPC, the aggregation number is influenced by factors such as concentration and the presence of electrolytes. researchgate.net It is expected that this compound, with its longer hydrophobic tail, would have a lower CMC and a potentially larger aggregation number compared to CPC under similar conditions. The shape of the micelles can also be predicted, with longer-chain surfactants often favoring the formation of non-spherical, such as ellipsoidal or worm-like, micelles.
Simulations have also shed light on the dynamics of micellar systems, including the exchange of surfactant monomers between micelles and the bulk solution, and the fusion and fission of micelles. These dynamic processes are crucial for the performance of surfactants in various applications.
Table 2: Representative Findings from MD Simulations of Pyridinium Surfactant Micelles
| Property | Finding for Cetylpyridinium Chloride (CPC) | Expected Trend for this compound |
| Micelle Structure | Hydrophobic core of cetyl chains with pyridinium head groups at the surface. | Similar core-shell structure with a larger hydrophobic core. |
| Counter-ion Binding | Chloride ions are closely associated with the positively charged micelle surface. | Similar strong binding of chloride ions is expected. |
| Aggregation Number | Varies with conditions, but typically in the range of several tens of molecules. | Likely to have a larger aggregation number than CPC due to increased hydrophobicity. |
| Micelle Shape | Can be spherical or ellipsoidal depending on concentration and other factors. | Greater tendency to form non-spherical aggregates compared to shorter-chain analogues. |
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations provide fundamental insights into its reactivity, electronic properties, and interaction energies with other molecules and surfaces.
DFT calculations can map the electron density distribution within the this compound molecule, revealing regions that are electron-rich or electron-deficient. This information is crucial for predicting its reactivity. The pyridinium ring, being electron-deficient, is susceptible to nucleophilic attack, while the lone pair of electrons on the nitrogen atom (before quaternization) is a site for electrophilic attack. The long alkyl chain is non-polar and primarily involved in van der Waals interactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters obtained from DFT. The energy of the LUMO indicates the ability of the molecule to accept an electron, while the HOMO energy relates to its electron-donating ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on various pyridinium derivatives show that the nature of substituents on the ring can significantly influence these frontier molecular orbitals and, consequently, the reactivity of the compound. researchgate.netmdpi.com For this compound, the electron-withdrawing nature of the positively charged nitrogen atom lowers the energy of the LUMO, making the pyridinium ring a good electron acceptor.
DFT is a powerful tool for calculating the adsorption energy of molecules on surfaces with high accuracy. While direct DFT studies on this compound adsorption are limited, research on the adsorption of octadecylamine (B50001) hydrochloride on the crystal surfaces of KCl and NaCl provides highly relevant data. These calculations have shown that the interaction energy between the amine head group and the surface is a key factor in determining adsorption selectivity.
DFT calculations can also be used to analyze the non-covalent interactions that govern the binding of this compound in various environments. This includes hydrogen bonding between the pyridinium ring and solvent molecules or functional groups on a surface, as well as van der Waals interactions involving the long alkyl chain. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the electron density obtained from DFT to characterize and visualize these weak interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physicochemical property. For this compound, QSAR models can be developed to predict its efficacy as an antimicrobial agent, its toxicity, or its environmental fate based on calculated molecular descriptors.
QSAR studies on a series of N-alkylpyridinium compounds, including those with long alkyl chains, have demonstrated that antimicrobial activity is strongly influenced by the steric factor, specifically the length of the alkyl chain. nih.gov The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is another critical descriptor. A certain level of lipophilicity is required for the surfactant to partition into and disrupt bacterial cell membranes.
The development of a QSAR model involves several steps:
Data Set Collection: A set of compounds with known activities (e.g., minimum inhibitory concentration for antimicrobial activity) is compiled.
Descriptor Calculation: A large number of molecular descriptors, representing different aspects of the molecular structure (e.g., constitutional, topological, quantum chemical), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical relationship between a subset of the most relevant descriptors and the activity. nih.govrsc.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For cationic surfactants, QSAR models have been successfully developed to predict properties like eye irritation potential and aggregation number. nih.govnih.gov These models often use descriptors such as logP, molecular volume, and the logarithm of the critical micelle concentration (logCMC). nih.gov Such models can be valuable tools for screening new surfactant candidates and for understanding the molecular properties that drive their activity. nih.gov
Table 3: Common Descriptors in QSAR Models for Cationic Surfactants
| Descriptor | Type | Description | Relevance to this compound |
| logP | Physicochemical | Logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | Crucial for membrane partitioning and antimicrobial activity. |
| Molecular Weight | Constitutional | The mass of the molecule. | Related to the size and steric bulk of the surfactant. |
| logCMC | Physicochemical | Logarithm of the critical micelle concentration. | An indicator of the surfactant's tendency to form micelles and its surface activity. nih.gov |
| Topological Indices | Topological | Numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. | Can capture the influence of the long alkyl chain on activity. |
| Quantum Chemical Descriptors | Quantum Chemical | Properties calculated from the electronic structure, such as HOMO/LUMO energies and dipole moment. | Provide insights into the electronic aspects of molecular interactions. |
Future Research Directions and Emerging Paradigms
Exploration of Synergistic Effects in Complex Chemical Systems
The potent antimicrobial properties of 1-octadecylpyridinium chloride can be further amplified through synergistic interactions with other chemical agents. Future research will likely focus on combining it with other biocides or antibiotics to enhance efficacy and combat microbial resistance. Studies have shown that combinations of biocides and antibiotics can lead to a significant reduction in the inhibitory concentrations of both agents, suggesting a promising strategy to tackle resistant bacterial strains. nih.govbiorxiv.org For instance, research on similar quaternary ammonium (B1175870) compounds, such as cetylpyridinium (B1207926) chloride (CPC), has demonstrated synergistic effects when combined with agents like chlorhexidine (B1668724) and certain herbal extracts, leading to enhanced antibacterial activity.
The investigation into these synergistic relationships will probably involve high-throughput screening of various combinations against a wide range of microorganisms. Understanding the underlying mechanisms of this synergy—whether it involves enhanced cell wall penetration, inhibition of different metabolic pathways, or other modes of action—will be crucial for the rational design of more effective antimicrobial formulations.
Design of Novel Derivatizations for Enhanced Specificity and Functionality
The molecular structure of this compound offers a versatile scaffold for chemical modification, opening doors to the creation of novel derivatives with tailored properties. Future research will focus on the synthesis of new analogues by modifying the pyridinium (B92312) head group, the length and functionality of the alkyl chain, or the counter-ion. jst.go.jprsc.orgmdpi.com These modifications can be aimed at enhancing specific functionalities such as antimicrobial potency, reducing toxicity, or introducing stimuli-responsive behavior. researchgate.netrsc.org
For example, the introduction of ester or other cleavable linkages into the molecule could lead to the development of biodegradable and more environmentally friendly versions of the compound. ox.ac.uk Furthermore, the synthesis of "gemini" surfactants, which consist of two pyridinium head groups and two alkyl chains linked by a spacer, has shown promise in creating compounds with significantly lower critical micelle concentrations and enhanced surface activity. The exploration of such derivatizations will be instrumental in expanding the application range of this compound beyond its traditional uses.
Recent advancements in synthetic chemistry, such as visible-light-mediated reactions, offer new tools for the site-selective functionalization of the pyridine (B92270) ring, enabling the creation of complex and diverse molecular architectures. acs.org These new synthetic strategies will be pivotal in designing next-generation pyridinium compounds with highly specific and enhanced functionalities.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new chemical compounds, including derivatives of this compound. digitellinc.comdigitellinc.comnih.gov These computational tools can be employed to predict the physicochemical properties and biological activity of novel molecules before their synthesis, significantly accelerating the research and development process.
For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to correlate the molecular structure of pyridinium compounds with their antimicrobial efficacy. digitellinc.comnih.gov Deep generative models can be trained on large datasets of known quaternary ammonium compounds to generate novel molecular structures with desired properties, such as enhanced bioactivity or reduced toxicity. digitellinc.comresearchgate.net This data-driven approach allows for the efficient exploration of vast chemical spaces and the identification of promising candidates for synthesis and testing.
The application of AI in this field is not limited to property prediction. It can also aid in optimizing synthetic routes and understanding complex structure-property relationships that are not immediately apparent through traditional experimental methods.
Advanced In Situ Characterization Techniques for Real-time Process Monitoring
A deeper understanding of the behavior of this compound in various systems requires advanced characterization techniques that can monitor its interactions in real-time. Future research will increasingly rely on in situ methods to study dynamic processes such as adsorption at interfaces, micelle formation, and interactions with biological membranes.
Techniques like Surface-Enhanced Raman Scattering (SERS) and other spectroscopic methods can provide detailed molecular-level information about the orientation and conformation of this compound molecules at solid-liquid or liquid-air interfaces. nih.govnepjol.info Real-time monitoring of self-assembling processes, such as the formation of worm-like micelles, can be achieved using novel sensor technologies like organic electrochemical transistors. rsc.org These in situ studies will provide invaluable insights into the mechanisms of action of this compound and guide the design of more effective formulations for specific applications.
Development of Targeted Delivery Systems and Smart Materials
The self-assembly properties of this compound into micelles and other aggregates make it a promising candidate for the development of targeted delivery systems and smart materials. Future research will explore its use in encapsulating and delivering active pharmaceutical ingredients (APIs) to specific sites in the body. The cationic nature of the pyridinium head group can facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 1-octadecylpyridinium chloride, and how do they influence its experimental applications?
- Methodological Answer : Key properties include its molecular weight (423.09 g/mol), melting point (~60–65°C), solubility in polar solvents (e.g., water, ethanol), and cationic surfactant behavior due to the pyridinium head and long alkyl chain. These properties dictate its use in micelle formation, antimicrobial studies, or as a phase-transfer catalyst. Characterization techniques like NMR, FTIR, and mass spectrometry are essential for verifying purity and structure .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow standardized protocols with precise stoichiometric ratios (e.g., 1:1 molar ratio of pyridine and 1-chlorooctadecane). Document reaction conditions (temperature: 80–100°C; solvent: dry ethanol; duration: 24–48 hours). Purify via recrystallization or column chromatography, and validate using melting point analysis and HPLC .
Q. What analytical methods are most effective for quantifying this compound in complex matrices?
- Methodological Answer : Use ion-pair chromatography with UV detection (λ = 254 nm) for aqueous systems. For non-polar matrices, employ gas chromatography-mass spectrometry (GC-MS) after derivatization. Calibration curves with internal standards (e.g., cetylpyridinium chloride) improve accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from variations in microbial strains, surfactant concentration, or experimental conditions (e.g., pH, temperature). Conduct systematic dose-response assays with standardized microbial cultures (e.g., E. coli ATCC 25922) and include positive controls (e.g., benzalkonium chloride). Statistical tools like ANOVA can identify significant variables .
Q. What strategies optimize the use of this compound in micellar catalysis without compromising stability?
- Methodological Answer : Balance critical micelle concentration (CMC) and substrate compatibility. Use dynamic light scattering (DLS) to monitor micelle size and stability under varying temperatures and ionic strengths. Introduce co-surfactants (e.g., sodium dodecyl sulfate) to enhance catalytic efficiency while maintaining colloidal stability .
Q. How do computational models enhance the understanding of this compound’s interaction with biomembranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study alkyl chain insertion into lipid bilayers. Parameters like free energy of binding and lateral diffusion coefficients can predict membrane disruption mechanisms. Validate simulations with experimental techniques like fluorescence anisotropy or neutron reflectometry .
Q. What experimental designs mitigate interference from counterions (e.g., chloride) in spectroscopic studies of this compound?
- Methodological Answer : Replace chloride with non-interfering ions (e.g., bromide via ion exchange) for UV-Vis or fluorescence assays. Use ion-selective electrodes to monitor counterion concentrations. For NMR, deuterated solvents and suppression techniques (e.g., presaturation) minimize chloride-related artifacts .
Q. How can researchers address inconsistencies in cytotoxicity data across cell lines exposed to this compound?
- Methodological Answer : Standardize cell viability assays (e.g., MTT vs. resazurin) and exposure times (e.g., 24 vs. 48 hours). Include cell-line-specific controls and account for membrane composition differences (e.g., lipid rafts in eukaryotic vs. prokaryotic cells). Meta-analysis of existing datasets can identify trends or outliers .
Methodological Guidelines
- Data Presentation : Use tables to summarize physicochemical properties (e.g., solubility, CMC) and figures for dose-response curves or MD simulation snapshots. Ensure axes are labeled with units and error bars represent standard deviations .
- Contradiction Analysis : Apply root-cause analysis (RCA) frameworks to isolate experimental variables. Cross-validate results using orthogonal techniques (e.g., TEM for micelle morphology vs. DLS for size distribution) .
- Ethical Compliance : Adhere to safety protocols for handling cationic surfactants (e.g., PPE, waste disposal) and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
